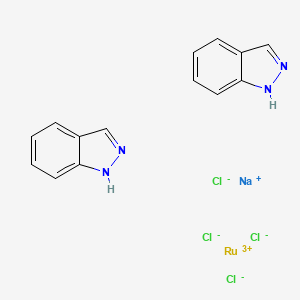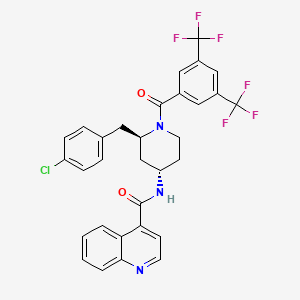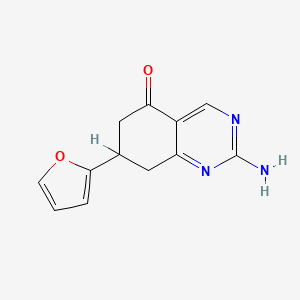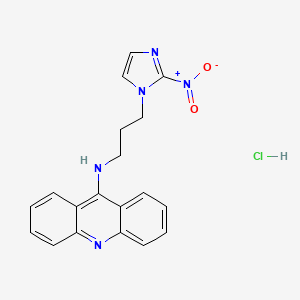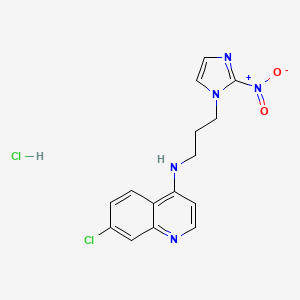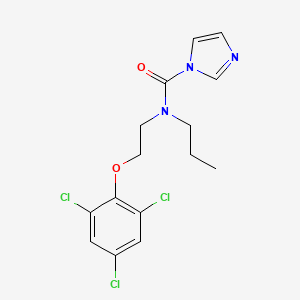
Prochloraz
描述
丙环唑是一种咪唑类杀菌剂,于 1978 年问世。它广泛应用于欧洲、澳大利亚、亚洲和南美洲的园艺和农业领域,以控制真菌的生长。丙环唑对多种真菌病原体有效,包括链格孢属、灰霉病菌属、白粉病菌属、禾谷镰刀菌属、镰刀菌属、假圆孢属、毛霉菌属、轮枝孢属和尾孢属。 它在美国没有注册使用 .
准备方法
丙环唑可以通过多种方法合成。一种值得注意的方法是使用 Pickering 乳液聚合技术。在这种方法中,异佛尔酮二异氰酸酯用作反应单体,纳米氧化铁(III)颗粒-支化聚乙烯亚胺作为反应单体和表面活性剂。 得到的丙环唑纳米胶囊呈球形,平均粒径约为 100 纳米 .
化学反应分析
丙环唑会发生多种类型的化学反应,包括氧化、还原和取代。 例如,在二氧化氯存在下,丙环唑锰表现出化学稳定性,这对于其在农药处理中的应用至关重要 . 此外,丙环唑可以破坏细胞膜的完整性,并降低真菌细胞中的麦角甾醇含量,这对它的杀菌作用至关重要 .
4. 科研应用
丙环唑在科学研究中具有广泛的应用范围:
科学研究应用
Prochloraz has a wide range of scientific research applications:
作用机制
相似化合物的比较
丙环唑与其他唑类杀菌剂相似,例如酮康唑、苯醚菊酯、丙环菌唑和灭菌丹。 丙环唑在其广谱活性以及多种作用机制方面是独特的,包括它作为内分泌干扰物的特性 . 这使得它成为农业和科学研究中的宝贵工具。
属性
IUPAC Name |
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl3N3O2/c1-2-4-20(15(22)21-5-3-19-10-21)6-7-23-14-12(17)8-11(16)9-13(14)18/h3,5,8-10H,2,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLSRXXIMLFWEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024270 | |
| Record name | Prochloraz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67747-09-5 | |
| Record name | Prochloraz | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67747-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prochloraz [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prochloraz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCHLORAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SFL01YCL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | omega-COOH-tetranor-LTE3 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062513 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of prochloraz?
A1: this compound acts by inhibiting the cytochrome P450-dependent sterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. [] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. []
Q2: How does this compound interact with the CYP51 enzyme?
A2: this compound binds to the heme iron atom in the active site of the CYP51 enzyme through its imidazole nitrogen. [, ] This binding prevents the enzyme from performing its normal function, the demethylation of lanosterol, a precursor to ergosterol. [, ]
Q3: What are the downstream effects of this compound-induced CYP51 inhibition?
A3: The inhibition of CYP51 by this compound leads to the depletion of ergosterol and accumulation of 14α-methyl sterols in fungal cell membranes. [] This disruption in membrane composition compromises membrane fluidity, permeability, and function, ultimately affecting fungal growth and development. []
Q4: What are the known resistance mechanisms to this compound in fungi?
A4: Research has identified several mechanisms of this compound resistance in fungi, including:
- Target site mutations: Mutations in the CYP51 gene (specifically CYP51A, CYP51B, and CYP51C) can reduce the binding affinity of this compound to the target enzyme, rendering the fungicide less effective. [, , , , ] Common mutations include point mutations in the coding region and insertions in the promoter region of CYP51. [, , ]
- Overexpression of target enzyme: Some resistant isolates exhibit increased expression of the CYP51 gene, particularly CYP51A and CYP51B, leading to an elevated level of the target enzyme that can overcome the inhibitory effect of this compound. [, , , ]
- Efflux pumps: Certain fungi possess efflux pumps, such as those belonging to the major facilitator superfamily (MFS), that can actively transport this compound out of the cell, reducing its intracellular concentration and mitigating its fungicidal effect. [, ]
- Cell wall alterations: Exposure to this compound can trigger morphological changes in the fungal cell wall, including increased thickness, that might act as a physical barrier to fungicide penetration. [, ]
Q5: Is there cross-resistance between this compound and other fungicides?
A5: Yes, cross-resistance has been observed between this compound and other demethylation inhibitors (DMIs), particularly those targeting the CYP51 enzyme. [, , ] The extent of cross-resistance can vary depending on the specific DMI and the fungal species involved. [, , ] For example, this compound-resistant isolates of Mycogone rosea exhibited cross-resistance to imazalil, but not to other DMIs like diniconazole or fenbuconazole. [] Similarly, in Fusarium fujikuroi, cross-resistance was observed with imazalil but not with tebuconazole or hexaconazole. []
Q6: Given the emergence of resistance, are there any promising alternatives to this compound?
A6: Researchers are actively exploring alternatives to this compound, including:
- New DMIs: Development of new DMIs with modified structures and potentially novel modes of action is crucial to combatting resistance. [, ] These new molecules may target different binding sites on the CYP51 enzyme or utilize alternative mechanisms to disrupt ergosterol biosynthesis. []
- Combination therapies: Combining this compound with fungicides possessing different modes of action, such as those inhibiting melanin biosynthesis or cell wall synthesis, can enhance efficacy and delay resistance development. [, ]
- Non-chemical approaches: Integrated pest management strategies, such as the use of resistant cultivars, crop rotation, and biological control agents, can minimize reliance on chemical fungicides and contribute to sustainable disease management. [, ]
Q7: What are the key research priorities for addressing this compound resistance?
A7: Future research efforts should focus on:
- Understanding the molecular mechanisms of resistance: Detailed investigations into the genetic and biochemical basis of resistance are essential for developing targeted strategies to overcome or circumvent these mechanisms. [, ]
- Monitoring resistance development: Continuous surveillance of this compound sensitivity in fungal populations is crucial for early detection of resistance and timely implementation of management strategies. [, ]
- Developing rapid and reliable diagnostic tools: Efficient methods for identifying resistant isolates are needed to guide fungicide selection and optimize disease management practices. [, ]
- Evaluating the efficacy and safety of alternative control methods: Rigorous evaluation of new fungicides, combination therapies, and non-chemical approaches is critical for ensuring their effectiveness, safety, and environmental sustainability. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


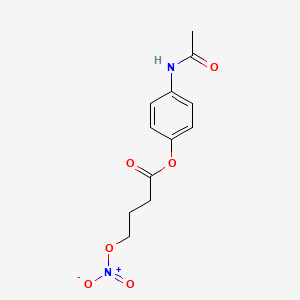
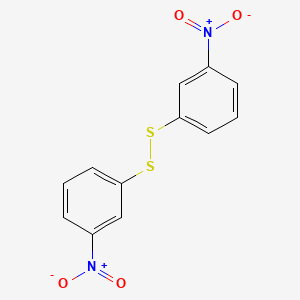
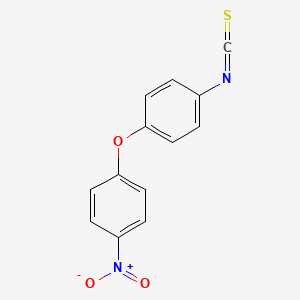

![2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole](/img/structure/B1679015.png)
![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)

